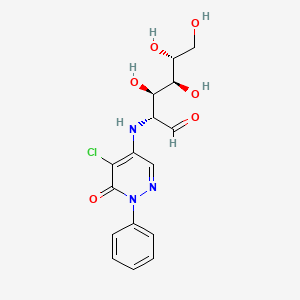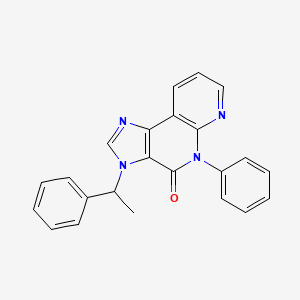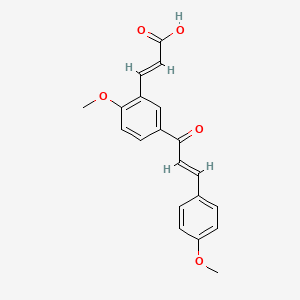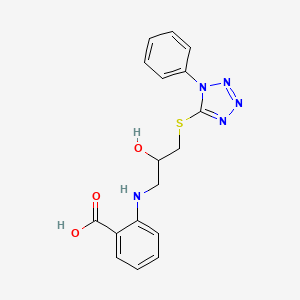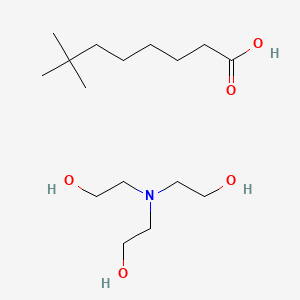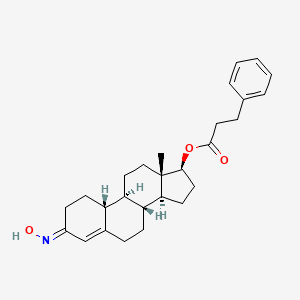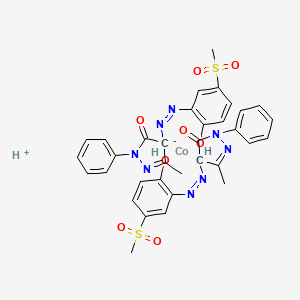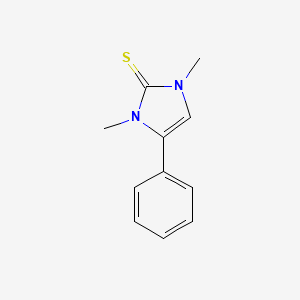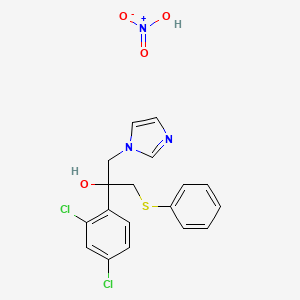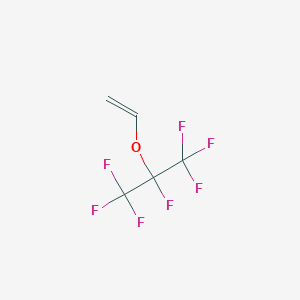
Perfluoroisopropyl vinyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoroisopropyl vinyl ether is a fluorinated vinyl ether compound known for its unique chemical properties and applications. It is characterized by the presence of a perfluorinated isopropyl group attached to a vinyl ether moiety. This compound is particularly valued in various industrial and scientific applications due to its stability, reactivity, and low global warming potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluoroisopropyl vinyl ether can be synthesized through several methods. One common approach involves the reaction of perfluorinated isopropyl iodide with vinyl ether under specific conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Perfluoroisopropyl vinyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where the vinyl ether group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated alcohols, while reduction can produce perfluorinated hydrocarbons. Substitution reactions can result in a variety of functionalized perfluorinated compounds .
Scientific Research Applications
Perfluoroisopropyl vinyl ether has a wide range of scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of fluorinated polymers, which are valued for their chemical resistance and stability.
Biology: The compound is studied for its potential use in biological imaging and as a component in drug delivery systems.
Medicine: Research is ongoing to explore its use in medical devices and coatings due to its biocompatibility and inertness.
Mechanism of Action
The mechanism by which perfluoroisopropyl vinyl ether exerts its effects is primarily through its reactivity with other chemical species. The vinyl ether group can undergo polymerization, leading to the formation of high-molecular-weight polymers. Additionally, the perfluorinated isopropyl group provides stability and resistance to degradation, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
Perfluoropropyl vinyl ether: Similar in structure but with a different perfluorinated group.
Perfluoromethyl vinyl ether: Contains a perfluorinated methyl group instead of an isopropyl group.
Perfluorobutyl vinyl ether: Features a longer perfluorinated chain compared to perfluoroisopropyl vinyl ether.
Uniqueness
This compound is unique due to its specific combination of a perfluorinated isopropyl group and a vinyl ether moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly valuable in applications requiring high-performance materials .
Properties
CAS No. |
15567-19-8 |
|---|---|
Molecular Formula |
C5H3F7O |
Molecular Weight |
212.07 g/mol |
IUPAC Name |
2-ethenoxy-1,1,1,2,3,3,3-heptafluoropropane |
InChI |
InChI=1S/C5H3F7O/c1-2-13-3(6,4(7,8)9)5(10,11)12/h2H,1H2 |
InChI Key |
ZPDGEIZOHMBIST-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


